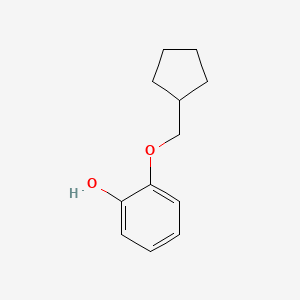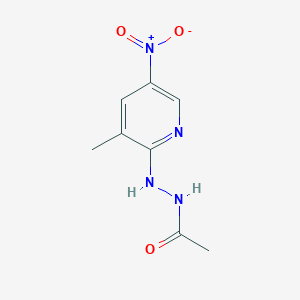
1-(5-aminopyridin-2-yl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Amino-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one is a heterocyclic compound that features a unique bipyridinyl structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve optimal yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent synthesis, including the choice of starting reagents and optimization of reaction conditions, are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5’-Amino-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted bipyridinyl derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
5’-Amino-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiproliferative properties against cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 5’-Amino-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites . This interaction disrupts the normal function of the enzyme, leading to altered cellular processes such as cell cycle progression and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A versatile solvent used in various organic reactions.
(3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: Known for its unique trifluoromethyl group.
Uniqueness
5’-Amino-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one stands out due to its bipyridinyl structure, which provides unique electronic properties and potential biological activities . This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-(5-aminopyridin-2-yl)piperidin-2-one |
InChI |
InChI=1S/C10H13N3O/c11-8-4-5-9(12-7-8)13-6-2-1-3-10(13)14/h4-5,7H,1-3,6,11H2 |
Clave InChI |
ZSLFOJJFCSKUJS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(=O)C1)C2=NC=C(C=C2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(Bicyclo[2.2.1]hepta-5-ene-2-yl)methyl]trifluoromethanesulfonamide](/img/structure/B8684804.png)






